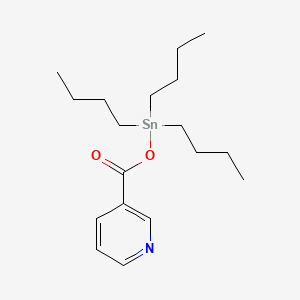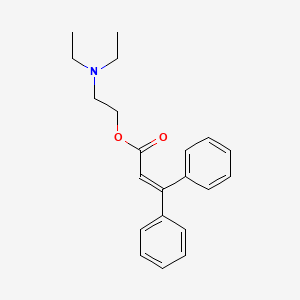
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of acrylic acid, featuring a 3,3-diphenyl substitution and a 2-diethylaminoethyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester typically involves the esterification of 3,3-diphenylacrylic acid with 2-diethylaminoethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester exerts its effects involves its reactivity with various functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions. The diphenyl substitution provides steric hindrance, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Acrylic acid, 2-cyano-3,3-diphenyl-, ethyl ester: Similar structure but with a cyano group instead of a diethylaminoethyl group.
Acrylic acid, 3,3-diphenyl-, ethyl ester: Lacks the diethylaminoethyl group, making it less reactive in certain applications.
Uniqueness
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is unique due to its combination of the ester group, diphenyl substitution, and diethylaminoethyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
101952-46-9 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI 键 |
XIROWYXRKYJPMU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


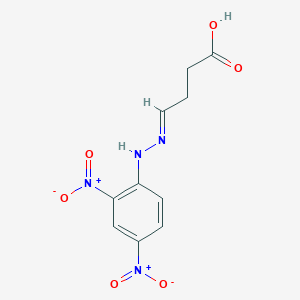

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
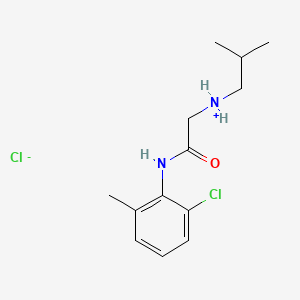

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
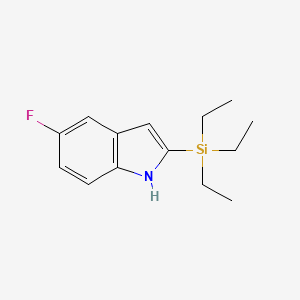
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
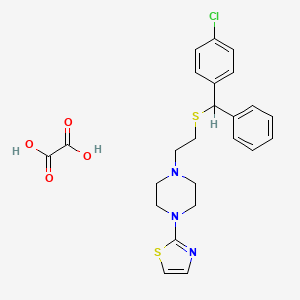
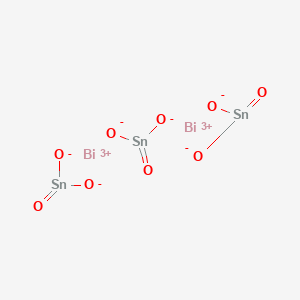
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
